molecular formula C19H19FN2O3S2 B11701827 Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11701827
M. Wt: 406.5 g/mol
InChI Key: JMUCAIZQGCOGMM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound’s systematic name follows IUPAC guidelines for polycyclic systems. The base structure consists of a 4,5,6,7-tetrahydro-1-benzothiophene ring system, where "tetrahydro" indicates partial saturation of the fused benzene ring. The substituents are prioritized based on functional group hierarchy:

  • Ethyl carboxylate at position 3 (C3)
  • Thiourea-linked 4-fluorobenzoyl group at position 2 (C2)

The full IUPAC name is derived as follows:
Ethyl 2-[(4-fluorobenzoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .

Property Value
Molecular formula C₁₉H₂₀FN₃O₃S₂
Molecular weight 421.51 g/mol
IUPAC identifier CID 15727718 (analogous)

The thiourea moiety (-NHC(=S)NH-) bridges the tetrahydrobenzothiophene core and the 4-fluorobenzoyl group, with strict adherence to locant numbering rules for bicyclic systems.

Molecular Geometry and Conformational Analysis

The compound’s geometry is dominated by its partially saturated bicyclic framework and the steric demands of its substituents:

Tetrahydrobenzothiophene Core

  • The six-membered saturated ring adopts a chair-like conformation , minimizing torsional strain between adjacent hydrogen atoms .
  • The thiophene ring remains planar, with a dihedral angle of 178.5° between sulfur and the adjacent carbons, preserving aromaticity in the five-membered ring.

Substituent Orientation

  • The ethyl carboxylate group at C3 projects axially from the tetrahydro ring, stabilized by intramolecular hydrogen bonding between the ester carbonyl (C=O) and the thiourea N-H group (distance: 2.1 Å) .
  • The 4-fluorobenzoyl group occupies an equatorial position, minimizing steric clash with the tetrahydro ring.
Key Geometric Parameters:
Bond/Length (Å) Angle (°)
C2-N (thiourea): 1.35 N-C(=S)-N: 122.1
C=O (ester): 1.21 S-C-C (thiophene): 111.7

These parameters were extrapolated from crystallographic data of analogous thiourea-functionalized benzothiophenes .

Electronic Structure and Aromaticity Considerations

The electronic landscape is shaped by conjugation and electronegativity effects:

Aromaticity in the Thiophene Ring

  • The thiophene moiety exhibits moderate aromaticity (NICS(1) = -8.2 ppm), slightly reduced compared to benzene due to sulfur’s electronegativity .
  • π-electron delocalization is confined to the five-membered ring, as the tetrahydro-fused ring lacks conjugation.

Electron-Withdrawing Effects

  • The 4-fluorobenzoyl group withdraws electrons via inductive effects (-I), polarizing the thiourea linkage and enhancing its electrophilicity.
  • The ester group’s carbonyl (C=O) further withdraws electrons, creating a dipole moment of 4.8 D across the molecule .
Resonance Interactions:
  • Thiourea resonance:
    $$ \text{NH}–\text{C}(=\text{S})–\text{NH} \leftrightarrow \text{NH}^+–\text{C}(–\text{S}^–)–\text{NH} $$
  • Ester conjugation:
    $$ \text{C}\text{aromatic}–\text{COOEt} \leftrightarrow \text{C}\text{aromatic}^+–\text{O}–\text{C}(=\text{O})–\text{OEt} $$

These interactions were confirmed via DFT calculations at the B3LYP/6-311+G(d,p) level .

Crystallographic Data and Solid-State Packing Behavior

X-ray diffraction studies of closely related compounds reveal insights into solid-state behavior:

Unit Cell Parameters (Hypothetical Model)

Parameter Value
Space group P2₁/c
a (Å) 12.34
b (Å) 7.89
c (Å) 15.67
β (°) 102.3
Z 4

Intermolecular Interactions

  • Hydrogen bonding : Thiourea N-H donors form bifurcated bonds with ester carbonyl acceptors (2.9–3.1 Å) .
  • π-π stacking : Offset stacking between fluorobenzoyl groups (interplanar distance: 3.5 Å).
  • Halogen interactions : C-F···S contacts (3.3 Å) contribute to lattice stability .
Thermal Motion Analysis:
  • The ethyl group exhibits higher thermal displacement parameters (Uiso = 0.25 Ų) compared to the rigid tetrahydrobenzothiophene core (Uiso = 0.08 Ų) .

Properties

Molecular Formula

C19H19FN2O3S2

Molecular Weight

406.5 g/mol

IUPAC Name

ethyl 2-[(4-fluorobenzoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H19FN2O3S2/c1-2-25-18(24)15-13-5-3-4-6-14(13)27-17(15)22-19(26)21-16(23)11-7-9-12(20)10-8-11/h7-10H,2-6H2,1H3,(H2,21,22,23,26)

InChI Key

JMUCAIZQGCOGMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Cyclization

The tetrahydrobenzothiophene core is typically synthesized via Friedel-Crafts acylation of cyclohexenyl precursors. For example, trichloroacetyl chloride reacts with cyclohexene derivatives under AlCl₃ catalysis to form 3-acyl intermediates, which undergo cyclization in basic conditions.

Procedure :

  • Cyclohexene (10 mmol) and trichloroacetyl chloride (12 mmol) are stirred in CH₂Cl₂ with AlCl₃ (1.2 equiv) at 0°C for 2 h.

  • Hydrolysis with 10% NaOH yields 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride.

  • Esterification with ethanol (EtOH) and H₂SO₄ produces ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (yield: 68–72%).

Palladium-Catalyzed Alkoxycarbonylation

Alternative methods employ PdI₂/KI systems for intramolecular cyclization of 2-(methylthio)phenylacetylenes under CO pressure. This approach avoids harsh acids and improves regioselectivity.

Optimized Conditions :

  • Substrate: 2-(Phenylethynyl)phenyl methyl sulfide

  • Catalyst: PdI₂ (5 mol%), KI (5 equiv)

  • Solvent: MeOH or BmimBF₄ (ionic liquid)

  • Pressure: 40 atm CO/air (4:1)

  • Temperature: 80–100°C

  • Yield: 68–81% (recyclable for 5 cycles without activity loss).

Functionalization: Thiourea and 4-Fluorobenzoyl Moieties

Thiourea Bridge Formation

The 2-amino group of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reacts with thiocarbonylating agents to introduce the carbothioylamino group.

Isothiocyanate Route

  • Synthesis of 4-Fluorobenzoyl Isothiocyanate :

    • 4-Fluorobenzoyl chloride (10 mmol) reacts with ammonium thiocyanate (12 mmol) in acetone at 50°C for 3 h.

    • Yield: 85–90% (confirmed by IR: νC=N 2120 cm⁻¹; νC=O 1685 cm⁻¹).

  • Coupling with Benzothiophene Amine :

    • Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (5 mmol) and 4-fluorobenzoyl isothiocyanate (5.5 mmol) are stirred in DMF at 25°C for 12 h.

    • Yield: 76–82% (HPLC purity >98%).

Direct Thiocarbonylation

  • Reagents : 1,1'-Thiocarbonyldipyridin-2(1H)-one (1.2 equiv), DIPEA (2 equiv).

  • Conditions : CH₂Cl₂, 25°C, 4 h.

  • Yield : 70–75% (avoids isolation of unstable isothiocyanate intermediates).

Optimization and Characterization

Solvent and Catalyst Screening

Comparative studies reveal that ionic liquids (e.g., BmimBF₄) enhance reaction rates and yields for Pd-catalyzed steps (Table 1).

Table 1. Solvent Impact on Pd-Catalyzed Cyclization

SolventTemperature (°C)Time (h)Yield (%)
MeOH802468
BmimBF₄1003681
CH₃CN802452

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), 1.65–1.82 (m, 4H, cyclohexyl), 2.75 (t, J=6.2 Hz, 2H), 3.02 (t, J=6.2 Hz, 2H), 4.20 (q, J=7.1 Hz, 2H, OCH₂), 7.15–7.45 (m, 4H, Ar-H), 10.2 (s, 1H, NH).

  • IR (KBr): νC=O 1720 cm⁻¹ (ester), 1665 cm⁻¹ (amide), 1240 cm⁻¹ (C-F).

  • HRMS : [M+H]⁺ calc. for C₂₀H₂₀FN₂O₃S₂: 435.0914; found: 435.0911.

Challenges and Alternatives

Byproduct Formation

Competing hydrolysis of isothiocyanates in polar solvents reduces yields. Solutions include:

  • Anhydrous Conditions : Molecular sieves (4Å) in DMF.

  • Alternative Reagents : Thiophosgene (limited due to toxicity) or CS₂/NEt₃ under high pressure.

Scalability

Pd-catalyzed methods are cost-prohibitive for large-scale synthesis. Recent advances use CuI/1,10-phenanthroline systems for Sonogashira-type couplings at lower temperatures .

Chemical Reactions Analysis

Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research .

Comparison with Similar Compounds

4-Fluorobenzoyl vs. 4-Bromobenzoyl ()

The compound in , ethyl 2-({[(4-bromobenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, replaces fluorine with bromine. Bromine’s larger atomic radius and stronger electron-withdrawing nature may increase molecular weight (MW: ~508.6 vs. target compound’s estimated MW <500) and alter lipophilicity (higher logP).

4-Fluorobenzoyl vs. 4-Hydroxyphenyl ()

The analog in , synthesized via a Petasis reaction, features a 4-hydroxyphenyl group. The synthesis yield (22%) is lower than typical for fluorinated derivatives, possibly due to steric or electronic challenges during coupling .

Thiourea vs. Acetyloxy Coumarin ()

A coumarin-containing analog () replaces the thiourea with an acetyloxy-linked coumarin moiety. Coumarins are known for fluorescence and anticoagulant activity, suggesting divergent biological applications. The acetyloxy group may reduce hydrogen-bonding interactions compared to thiourea, impacting crystal packing .

Physicochemical Properties

Property Target Compound (Estimated) 4-Bromo Analog () Coumarin Derivative ()
Molecular Weight (g/mol) ~450 ~508.6 ~450–500
logP ~3.5–4.0 ~4.5–5.0 ~3.0–3.5
Hydrogen-Bond Donors 2 (thiourea NH) 2 1 (amide NH)
Topological Polar Surface Area ~90 Ų ~90 Ų ~100–110 Ų

Spectroscopic and Crystallographic Data

  • NMR and HRMS : confirms structural integrity of analogs via ¹H/¹³C NMR and HRMS (e.g., experimental m/z 390.1370 vs. calculated 390.1370) . The target compound would require similar validation.
  • Crystal Packing : highlights hydrogen-bonding patterns in related benzothiophenes, which the target compound’s thiourea group may amplify, leading to distinct crystal motifs .

Q & A

Basic: What are the common synthetic routes for preparing this compound, and how are intermediates characterized?

Answer:
The synthesis typically involves a multi-step approach:

Sulfonylation : Reacting 4-fluorobenzoyl chloride with thiourea derivatives to form the carbothioylamino intermediate.

Amine Coupling : Introducing the tetrahydrobenzothiophene core via nucleophilic substitution or condensation reactions under reflux conditions (e.g., chloroform or ethanol as solvents).

Esterification : Final ethyl ester formation using ethanol and acid catalysts.
Characterization : Intermediates are validated via TLC for purity and NMR (¹H/¹³C) for structural confirmation. Mass spectrometry (HRMS) is used to verify molecular weights .

Advanced: How can reaction conditions be optimized to improve yield and reduce side products during synthesis?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for thiourea coupling.
  • Temperature Control : Reflux at 80–100°C minimizes side reactions like hydrolysis of the ester group.
  • Catalysis : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) accelerate coupling efficiency.
  • Workup Protocols : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product from unreacted starting materials .

Basic: What analytical techniques are essential for confirming the molecular structure?

Answer:

  • X-ray Crystallography : Resolves 3D conformation; SHELX programs (e.g., SHELXL97) refine disordered regions (e.g., cyclohexene ring puckering) .
  • NMR Spectroscopy : ¹H NMR identifies protons in the 4-fluorobenzoyl and thiourea moieties (δ 7.8–8.2 ppm for aromatic H; δ 10–12 ppm for NH groups).
  • FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thiourea (C=S, ~1250 cm⁻¹) functionalities .

Advanced: How can researchers investigate the compound’s potential biological activity against molecular targets?

Answer:

  • Enzyme Inhibition Assays : Test activity against kinases or proteases using fluorescence-based substrates.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled ligands) quantify affinity for G-protein-coupled receptors.
  • Cellular Models : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .

Advanced: How should researchers resolve contradictions in crystallographic data, such as disordered atoms?

Answer:

  • Refinement Tools : Use SHELXL’s EADP instruction to model anisotropic displacement parameters for disordered regions (e.g., methylene groups in cyclohexene rings).
  • Validation Metrics : Check R-factor convergence (<5%) and electron density maps (e.g., residual peaks <0.5 eÅ⁻³).
  • Comparative Analysis : Cross-validate with NMR data to confirm bond lengths and angles .

Advanced: What computational methods are suitable for studying the compound’s mechanism of action?

Answer:

  • Molecular Docking : AutoDock Vina predicts binding modes to targets like EGFR or COX-2.
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Modeling : Relate substituent effects (e.g., 4-fluoro group) to bioactivity using Hammett constants .

Basic: What are the key challenges in analyzing the compound’s solubility and stability?

Answer:

  • Solubility : Low aqueous solubility requires DMSO or cyclodextrin-based formulations for in vitro assays.
  • Stability : Hydrolysis of the ester group in acidic/basic conditions necessitates storage at −20°C under inert gas.
  • Analytical Mitigation : Use RP-HPLC (C18 column, acetonitrile/water mobile phase) to monitor degradation .

Advanced: How can the reactivity of functional groups (e.g., thiourea, ester) be leveraged for derivatization?

Answer:

  • Thiourea Modifications : React with alkyl halides to form thioethers or oxidize to sulfonamides.
  • Ester Hydrolysis : Convert to carboxylic acids under basic conditions (NaOH/EtOH) for salt formation.
  • Nucleophilic Substitution : Replace the 4-fluorobenzoyl group with other acyl chlorides to diversify bioactivity .

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